molecular formula C11H15ClN2O2 B8471823 (6-chloropyrimidin-4-yl)methyl hexanoate

(6-chloropyrimidin-4-yl)methyl hexanoate

Cat. No.: B8471823
M. Wt: 242.70 g/mol
InChI Key: KVWIPJOREJORLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-chloropyrimidin-4-yl)methyl hexanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is characterized by the presence of a hexanoic acid moiety linked to a 6-chloro-pyrimidin-4-ylmethyl group, making it a unique and potentially valuable chemical in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexanoic acid 6-chloro-pyrimidin-4-ylmethyl ester typically involves the esterification of hexanoic acid with 6-chloro-pyrimidin-4-ylmethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of hexanoic acid 6-chloro-pyrimidin-4-ylmethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (6-chloropyrimidin-4-yl)methyl hexanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield hexanoic acid and 6-chloro-pyrimidin-4-ylmethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products:

    Hydrolysis: Hexanoic acid and 6-chloro-pyrimidin-4-ylmethanol.

    Reduction: Hexanoic acid and 6-chloro-pyrimidin-4-ylmethanol.

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

(6-chloropyrimidin-4-yl)methyl hexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in various industrial processes.

Mechanism of Action

The mechanism of action of hexanoic acid 6-chloro-pyrimidin-4-ylmethyl ester involves its interaction with specific molecular targets. The ester bond can be hydrolyzed in biological systems to release hexanoic acid and 6-chloro-pyrimidin-4-ylmethanol, which may exert their effects through different pathways. The pyrimidine moiety can interact with nucleic acids or proteins, potentially affecting cellular processes .

Comparison with Similar Compounds

(6-chloropyrimidin-4-yl)methyl hexanoate can be compared with other esters and pyrimidine derivatives:

    Similar Compounds:

Uniqueness: The combination of a hexanoic acid moiety with a 6-chloro-pyrimidin-4-ylmethyl group makes this compound unique, offering distinct chemical and biological properties that are not commonly found in other similar compounds .

Properties

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

(6-chloropyrimidin-4-yl)methyl hexanoate

InChI

InChI=1S/C11H15ClN2O2/c1-2-3-4-5-11(15)16-7-9-6-10(12)14-8-13-9/h6,8H,2-5,7H2,1H3

InChI Key

KVWIPJOREJORLB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCC1=CC(=NC=N1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 915 mg (4.08 mMol) hexanoic acid 6-hydroxy-pyrimidin-4-ylmethyl ester, 1.48 g (8.98 mMol) Et4NCl and 698 μl (5.44 mMol) N,N-dimethylaniline in 30 ml of acetonitrile, 3.73 ml (40.8 mMol) POCl3 are added. After stirring for 1 h at 60° C., the cooled solution is concentrated in vacuo. The residue is re-dissolved in EtOAc and water, the aq. layer separated off and extracted twice with EtOAc. The organic phases are washed with water, sat. NaHCO3 and brine, dried (Na2SO4) and concentrated, yielding the title compound as an oil: MS: [M+1]+=243/245; TLC(CH2Cl2): Rf=0.20.
Quantity
915 mg
Type
reactant
Reaction Step One
Quantity
698 μL
Type
reactant
Reaction Step One
Name
Quantity
3.73 mL
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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